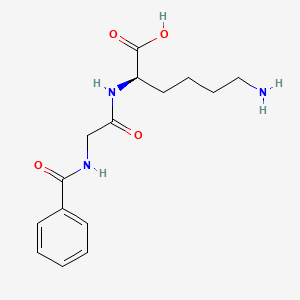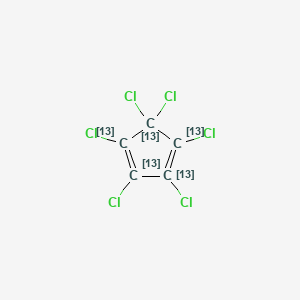
Tris(cyclopentadienyl)holmium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(cyclopentadienyl)holmium(III) is an organometallic compound consisting of a holmium ion coordinated to three cyclopentadienyl ligands. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in various fields of science and industry. The molecular formula of Tris(cyclopentadienyl)holmium(III) is C₁₅H₁₅Ho, and it has a molecular weight of 360.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)holmium(III) can be synthesized through the reaction of holmium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an argon atmosphere to prevent oxidation. The general reaction is as follows:
HoCl3+3NaC5H5→Ho(C5H5)3+3NaCl
The product is then purified by sublimation under reduced pressure .
Industrial Production Methods
Industrial production methods for Tris(cyclopentadienyl)holmium(III) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between holmium chloride and sodium cyclopentadienide, with careful control of reaction conditions to ensure high yield and purity. The compound is typically handled under inert conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Tris(cyclopentadienyl)holmium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxides, while reduction can produce holmium hydrides. Substitution reactions can result in various holmium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(cyclopentadienyl)holmium(III) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other holmium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including magnetic and electronic materials
Mecanismo De Acción
The mechanism of action of Tris(cyclopentadienyl)holmium(III) involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating chemical transformations. The holmium ion can also participate in redox reactions, altering the oxidation state of the compound and enabling different catalytic activities .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)cerium(III)
- Tris(cyclopentadienyl)neodymium(III)
Uniqueness
Tris(cyclopentadienyl)holmium(III) is unique due to the specific properties imparted by the holmium ion, such as its magnetic and electronic characteristics.
Propiedades
Fórmula molecular |
C15H15Ho |
|---|---|
Peso molecular |
360.21 g/mol |
InChI |
InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
UTRKSLUYPLRNSA-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


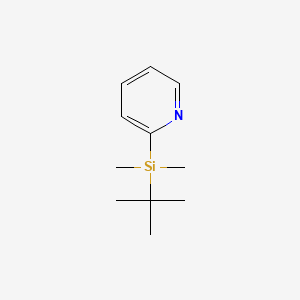
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)

![Dibutylbis[(isooctylthio)acetoxy]stannane](/img/structure/B13827700.png)
![1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea](/img/structure/B13827710.png)
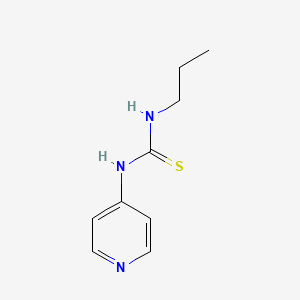
![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)
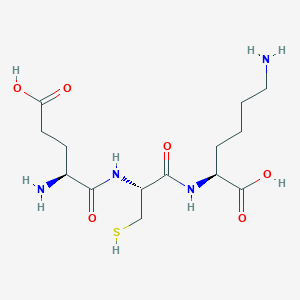
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)

